molecular formula C10H13NO B1324366 1H-Indole-1-ethanol, 2,3-dihydro- CAS No. 90874-78-5

1H-Indole-1-ethanol, 2,3-dihydro-

Cat. No.: B1324366
CAS No.: 90874-78-5
M. Wt: 163.22 g/mol
InChI Key: NFJSDRIZSSIBOG-UHFFFAOYSA-N
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Description

1H-Indole-1-ethanol, 2,3-dihydro- is a useful research compound. Its molecular formula is C10H13NO and its molecular weight is 163.22 g/mol. The purity is usually 95%.
The exact mass of the compound 1H-Indole-1-ethanol, 2,3-dihydro- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1H-Indole-1-ethanol, 2,3-dihydro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Indole-1-ethanol, 2,3-dihydro- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2,3-dihydroindol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c12-8-7-11-6-5-9-3-1-2-4-10(9)11/h1-4,12H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFJSDRIZSSIBOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30632691
Record name 2-(2,3-Dihydro-1H-indol-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30632691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90874-78-5
Record name 2-(2,3-Dihydro-1H-indol-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30632691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,3-dihydro-1H-indol-1-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A procedure similar to that described in Preparation 2 was repeated, except that 780 mg of methyl indolin1-ylacetate (prepared as described in Preparation 8), 200 mg of lithium aluminum hydride and 12 ml of anhydrous tetrahydrofuran were used, to give 580 mg of the title compound having Rf=0.31 (on silica gel thin layer chromatography using a 2:1 by volume mixture of hexane and ethyl acetate as the developing solvent).
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Synthesis routes and methods II

Procedure details

To a stirred mixture of 24 parts of indoline and 83 parts of powdered anhydrous potassium carbonate in 150 parts of acetonitrile was added 50 parts of 2-bromoethanol. The mixture was gradually warmed to reflux and kept at reflux temperature for 8 hours. The mixture was filtered and the solvent was removed. The product was purified by column chromatography on a silica gel column. The eluents were 1:1 mixture of hexane with methylene chloride and then ethyl acetate. The product was 29 parts with a boiling point of 118° C. at 0.5 torr. Proton and carbon-13 NMR spectra were consistent with structure.
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Synthesis routes and methods III

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